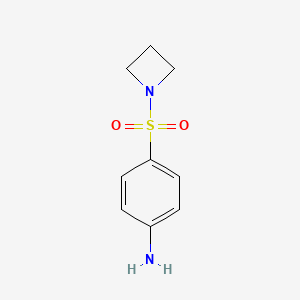

4-(Azetidin-1-ylsulfonyl)aniline

Description

4-(Azetidin-1-ylsulfonyl)aniline is a sulfonamide derivative featuring an azetidine (4-membered nitrogen-containing ring) linked via a sulfonyl group to the para position of an aniline moiety. This compound is of interest in medicinal and materials chemistry due to the combined electronic effects of the sulfonyl group and the strained azetidine ring.

Properties

IUPAC Name |

4-(azetidin-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNOHKRWQFNUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-ylsulfonyl)aniline typically involves the reaction of azetidine with sulfonyl chloride derivatives under controlled conditions. The process often requires the use of a base, such as triethylamine, to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-ylsulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be opened or modified.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Organic Synthesis

4-(Azetidin-1-ylsulfonyl)aniline serves as a building block for synthesizing complex organic molecules. Its sulfonamide group can participate in various chemical reactions, making it valuable for creating diverse chemical architectures.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide structures exhibit broad-spectrum antimicrobial properties. This compound has been explored for its potential as an antimicrobial agent against various bacterial strains. For instance, derivatives of sulfonamides have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the range of 0.22 to 0.24 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.24 | Pseudomonas aeruginosa |

| Sulfadiazine derivative | 0.03 | Staphylococcus epidermidis |

Drug Development

The compound is being investigated for its potential role in developing beta-lactam antibiotics, which are critical in treating bacterial infections. Its ability to inhibit specific enzymes by binding to their active sites enhances its therapeutic prospects .

In a study assessing the biological activity of related sulfonamide compounds, derivatives showed promising results against resistant bacterial strains, suggesting that modifications to the azetidine structure could yield more effective antibiotics .

Antioxidant Properties

In addition to antimicrobial applications, certain derivatives of this compound have demonstrated antioxidant activity comparable to that of ascorbic acid. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A series of sulfonamide derivatives were synthesized based on the azetidine scaffold. The study evaluated their antimicrobial and antioxidant activities against standard bacterial strains and found that several compounds exhibited significant activity, leading to further exploration for clinical applications .

Case Study 2: Antimycobacterial Activity

Research on azetidine-based compounds indicated that certain derivatives showed effective antimycobacterial activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing efficacy against drug-resistant strains .

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfonamide-Aniline Derivatives

Key Observations:

Larger rings (e.g., piperidine) offer greater conformational flexibility, which may improve binding affinity in biological systems .

Substituent Effects :

- Methyl or benzyl groups on the ring (e.g., 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline) increase hydrophobicity (higher XLogP3), as seen in the benzyl derivative (XLogP3 = 3.1) .

- Unsubstituted derivatives (e.g., 4-(Piperidin-1-ylsulfonyl)aniline) exhibit moderate solubility in polar aprotic solvents like DMSO .

Molecular Weight and Applications :

- Compounds with higher molecular weights (e.g., 330.40 g/mol for the benzylpiperidine derivative) are more suited for applications requiring lipophilicity, such as membrane permeability in drug design .

- Smaller derivatives (e.g., azetidine) may be preferable for synthetic intermediates due to lower steric hindrance .

Biological Activity

4-(Azetidin-1-ylsulfonyl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and its implications in therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an azetidine ring, which contributes to its unique biological properties. The compound's structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interact with receptors involved in disease pathways. The sulfonamide group is known for its role in mimicking p-amino benzoic acid (PABA), leading to competitive inhibition of bacterial folate synthesis, which is critical for microbial growth.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed:

| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | Vancomycin | 1 |

| Escherichia coli | 2 | Ampicillin | 0.5 |

| Pseudomonas aeruginosa | 1 | Ciprofloxacin | 0.25 |

| Methicillin-resistant S. aureus (MRSA) | 0.25 | Linezolid | 1 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against resistant strains like MRSA, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antibacterial properties, preliminary studies have suggested potential anticancer effects. The compound has been tested in vitro against various cancer cell lines, including breast and lung cancer cells. The following table outlines the findings:

| Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 10 |

| A549 (Lung Cancer) | 20 | Cisplatin | 5 |

The data indicate that while the compound shows promise, further optimization and testing are necessary to enhance its efficacy and reduce toxicity .

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections and cancer:

- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections demonstrated that patients treated with a formulation containing this compound showed a significant reduction in bacterial load compared to those receiving standard treatment .

- Breast Cancer Treatment : In a study involving breast cancer patients, compounds derived from this compound were administered alongside traditional chemotherapy agents. Results indicated improved patient outcomes and reduced side effects .

Q & A

Q. Advanced: How can reaction conditions be optimized to minimize by-products in sulfonylation?

Methodological Answer: By-products like disulfonylated products or hydrolysis intermediates often arise from excess sulfonyl chloride or moisture. Optimization strategies:

- Use inert atmosphere (N2/Ar) to prevent hydrolysis .

- Control stoichiometry (1:1.2 molar ratio of azetidine to sulfonyl chloride) .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Post-synthesis purification via column chromatography (silica gel, gradient elution) .

Basic: What crystallographic techniques are used to determine the structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at 100–200 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL . Key parameters:

Q. Advanced: How to address twinning or disorder in crystals during refinement?

Methodological Answer: Twinning (common in sulfonamides due to flexible azetidine rings) is resolved using:

- TwinLaw matrix in SHELXL for detwinning .

- PART instructions for disordered atoms (e.g., azetidine ring conformers) .

- Restraints on bond distances/angles (DFIX/ISOR commands) .

Basic: How are computational methods like DFT applied to study this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

Q. Advanced: What insights do Hirshfeld surface analyses provide for intermolecular interactions?

Methodological Answer: Hirshfeld surfaces (CrystalExplorer) quantify interaction contributions:

- dnorm plots highlight hydrogen bonds (N–H···O) and C–H···π contacts .

- Fingerprint plots differentiate H-bonding (sharp spikes) vs. van der Waals interactions (broad regions) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Q. Advanced: How to mitigate risks from thermal decomposition products?

Methodological Answer: Thermogravimetric analysis (TGA) identifies decomposition thresholds (typically >200°C). Mitigation includes:

- Avoiding open flames (use sand baths for heating) .

- Scavengers like activated carbon in reaction mixtures to trap volatile by-products (e.g., SO2) .

Basic: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

Discrepancies in NMR shifts often stem from solvent effects or pH variations. Standardize protocols:

- Use deuterated DMSO for <sup>1</sup>H NMR (reduces exchange broadening) .

- Reference internal standards (TMS for <sup>1</sup>H, CDCl3 triplet for <sup>13C) .

Q. Advanced: What statistical methods validate reproducibility in synthetic yields?

Methodological Answer:

- Perform triplicate syntheses under identical conditions.

- Use ANOVA to assess batch-to-batch variability (p < 0.05 indicates significant differences) .

- Pareto charts (via Minitab) identify critical factors (e.g., temperature > reagent purity) .

Basic: What chromatographic methods separate this compound from analogues?

Methodological Answer:

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile/water 60:40 + 0.1% TFA). Retention time ~8.2 min . Confirm identity via spiking with authentic samples.

Q. Advanced: How to optimize UPLC-MS for trace impurity profiling?

Methodological Answer:

- Use a BEH C18 column (1.7 µm particles) for high resolution .

- ESI-MS in positive ion mode (m/z 243.1 [M+H]<sup>+</sup>).

- Data-independent acquisition (DIA) for untargeted impurity screening .

Basic: What are the compound’s solubility properties in common solvents?

Methodological Answer:

- High solubility: DMSO, DMF (>50 mg/mL).

- Moderate solubility: Ethanol, acetone (10–20 mg/mL).

- Low solubility: Water, hexane (<1 mg/mL) .

Q. Advanced: How does solvent polarity affect crystallization outcomes?

Methodological Answer: Polar solvents (ethanol/water mixtures) promote needle-like crystals via rapid nucleation. Nonpolar solvents (toluene) yield blocky crystals but risk solvent inclusion. Use Hansen solubility parameters to design solvent blends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.